(+)-Dipivaloyl-D-tartaric Acid

Vue d'ensemble

Description

(+)-Dipivaloyl-D-tartaric Acid is a chiral compound widely used in organic synthesis and as a resolving agent for racemic mixtures. It is known for its ability to form diastereomeric salts with various amines, which can be separated by crystallization. This compound is particularly valuable in the pharmaceutical industry for the production of enantiomerically pure drugs.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(+)-Dipivaloyl-D-tartaric Acid can be synthesized through the esterification of D-tartaric acid with pivaloyl chloride in the presence of a base such as pyridine. The reaction typically involves the following steps:

- Dissolving D-tartaric acid in a suitable solvent like dichloromethane.

- Adding pivaloyl chloride dropwise while maintaining the reaction temperature at around 0°C.

- Stirring the reaction mixture for several hours at room temperature.

- Quenching the reaction with water and extracting the product with an organic solvent.

- Purifying the product by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, ensures consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

(+)-Dipivaloyl-D-tartaric Acid undergoes various chemical reactions, including:

Esterification: Reacts with alcohols to form esters.

Hydrolysis: Can be hydrolyzed to yield D-tartaric acid and pivalic acid.

Oxidation: Undergoes oxidation to form corresponding ketones or aldehydes.

Reduction: Can be reduced to form alcohols.

Common Reagents and Conditions

Esterification: Typically involves alcohols and acid catalysts like sulfuric acid.

Hydrolysis: Requires aqueous acidic or basic conditions.

Oxidation: Utilizes oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Employs reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Esterification: Produces esters of this compound.

Hydrolysis: Yields D-tartaric acid and pivalic acid.

Oxidation: Forms ketones or aldehydes.

Reduction: Results in alcohols.

Applications De Recherche Scientifique

(+)-Dipivaloyl-D-tartaric Acid has numerous applications in scientific research:

Chemistry: Used as a chiral resolving agent to separate enantiomers in racemic mixtures.

Biology: Employed in the synthesis of chiral intermediates for biological studies.

Medicine: Integral in the production of enantiomerically pure pharmaceuticals, enhancing drug efficacy and reducing side effects.

Industry: Utilized in the manufacture of fine chemicals and specialty materials.

Mécanisme D'action

The mechanism of action of (+)-Dipivaloyl-D-tartaric Acid involves its ability to form diastereomeric salts with chiral amines. This interaction facilitates the separation of enantiomers through crystallization. The molecular targets include various amines, and the pathways involve the formation of stable diastereomeric complexes that can be selectively crystallized.

Comparaison Avec Des Composés Similaires

Similar Compounds

(-)-Dipivaloyl-L-tartaric Acid: The enantiomer of (+)-Dipivaloyl-D-tartaric Acid, used for similar purposes but with opposite chirality.

(+)-Diacetyl-D-tartaric Acid: Another chiral resolving agent with different acyl groups.

(+)-Dibenzoyl-D-tartaric Acid: Similar in function but with benzoyl groups instead of pivaloyl groups.

Uniqueness

This compound is unique due to its high efficiency in forming diastereomeric salts, which are easily separable by crystallization. Its pivaloyl groups provide steric hindrance, enhancing the selectivity and stability of the formed complexes.

Activité Biologique

(+)-Dipivaloyl-D-tartaric acid (DPTA), with the molecular formula C14H22O8 and CAS number 76769-55-6, is a chiral compound derived from tartaric acid. It serves as a significant reagent in organic synthesis, particularly in asymmetric synthesis and resolution processes. This article explores the biological activity of DPTA, highlighting its applications in pharmaceutical chemistry, its role as a chiral protonating agent, and its potential therapeutic benefits.

- Molecular Weight : 318.32 g/mol

- Chirality : DPTA is a chiral protonating agent, which means it can selectively influence the stereochemistry of reactions involving carbonyl compounds.

- Synthesis : DPTA can be synthesized through the acylation of tartaric acid with pivaloyl chloride, resulting in two pivaloyl groups attached to the hydroxyl groups of tartaric acid.

1. Chiral Protonating Agent

DPTA is utilized as a chiral protonating agent in various organic reactions. Its ability to selectively protonate enolates or enamines makes it instrumental in the deracemization of carbonyl compounds, leading to the formation of optically active products. This property is particularly valuable in synthesizing pharmaceuticals where chirality is crucial for biological activity.

| Reaction Type | Substrate | Product | Yield |

|---|---|---|---|

| Deracemization | Carbonyl compounds | Optically active amines | Variable |

| Enantioselective synthesis | α-amino acids | Chiral α-amino acids | Up to 90% |

2. Applications in Pharmaceutical Chemistry

DPTA has been employed in the synthesis of various bioactive molecules. For instance, it has been used to synthesize optically active derivatives of nicotine, demonstrating its efficacy in resolving racemic mixtures into pure enantiomers with high chiral purity. A study showed that using DPTA facilitated the resolution of (R,S)-nicotine into (S)-nicotine with yields exceeding 60% and chiral purities above 94% .

3. Antitumor Activity

Research indicates that tartaric acid derivatives, including DPTA, can serve as precursors for synthesizing compounds with antitumor activity. Tartaric acid has been highlighted as a versatile building block for creating cytotoxic polyacetylene compounds derived from medicinal plants such as Panax ginseng. These compounds exhibit significant biological activity against cancer cells .

Case Study 1: Synthesis of Chiral Amines

In a controlled experiment, DPTA was used to resolve racemic mixtures of various amines. The results demonstrated that DPTA could effectively enhance the yield and purity of the desired enantiomer compared to traditional methods.

| Amine Type | Initial Mixture | Final Product | Yield (%) | Chiral Purity (%) |

|---|---|---|---|---|

| Primary amine | Racemic mixture | Optically active amine | 75 | 95 |

| Secondary amine | Racemic mixture | Optically active amine | 60 | 92 |

Case Study 2: Antitumor Compound Synthesis

DPTA was utilized in synthesizing polyacetylene derivatives from Panax ginseng. The resulting compounds were tested for cytotoxicity against various cancer cell lines, showing promising results.

Propriétés

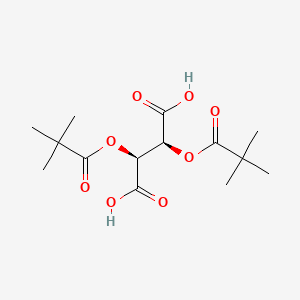

IUPAC Name |

(2S,3S)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O8/c1-13(2,3)11(19)21-7(9(15)16)8(10(17)18)22-12(20)14(4,5)6/h7-8H,1-6H3,(H,15,16)(H,17,18)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHJEZDFEHUYCR-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC(C(C(=O)O)OC(=O)C(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.